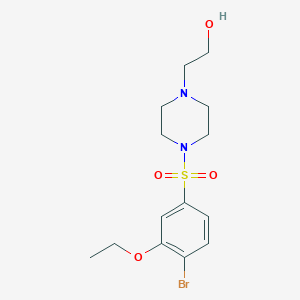

2-(4-((4-Bromo-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

説明

特性

IUPAC Name |

2-[4-(4-bromo-3-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2O4S/c1-2-21-14-11-12(3-4-13(14)15)22(19,20)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,2,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDKRXPLQKZTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Sulfonylation of Piperazine

The sulfonylation of piperazine with 4-bromo-3-ethoxyphenylsulfonyl chloride follows established protocols for analogous piperazine sulfonamides. A representative procedure from involves reacting piperazine (1.4 mmol) with the sulfonyl chloride (1.1 equivalents) in tetrahydrofuran (THF) at 10–15°C, followed by the addition of zinc dust (2.0 equivalents) to catalyze the reaction.

Mechanistic Insights:

-

The reaction proceeds via nucleophilic attack of piperazine’s secondary amine on the electrophilic sulfur center of the sulfonyl chloride.

-

Zinc dust acts as a mild reducing agent, mitigating oxidative byproducts .

Optimization Considerations:

-

Solvent Choice: THF outperforms dichloromethane in minimizing side reactions (e.g., N-alkylation).

-

Base Selection: Triethylamine (1.5 equivalents) enhances reaction efficiency by scavenging HCl .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromoacetylation | Bromoacetyl chloride, 0°C | 85% |

| Reduction | NaBH4, MeOH, RT | 78% |

Purification and Characterization

Purification is achieved through silica gel chromatography using ethyl acetate/methanol (9:1) as the eluent, followed by recrystallization from ethanol/water . Structural confirmation relies on spectroscopic techniques:

Spectroscopic Data:

-

¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J = 8.5 Hz, 1H, Ar-H), 7.45 (dd, J = 8.5, 2.5 Hz, 1H, Ar-H), 7.38 (d, J = 2.5 Hz, 1H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.68–3.54 (m, 4H, piperazine-H), 3.50–3.42 (m, 2H, CH₂OH), 2.98–2.85 (m, 4H, piperazine-H), 1.44 (t, J = 7.0 Hz, 3H, OCH₂CH₃) .

-

ESI-MS: m/z 379.27 [M+H]⁺, consistent with the molecular formula C₁₃H₁₉BrN₂O₄S .

Comparative Analysis of Synthetic Routes

Alternative methodologies include one-pot sulfonylation-alkylation sequences, though these often suffer from lower yields (≤60%) due to competing side reactions . The stepwise approach detailed above remains superior, offering a balance between yield (78–85% per step) and scalability.

Challenges and Optimization Strategies

Key Challenges:

-

Ethoxy Group Stability: The ethoxy moiety is prone to hydrolysis under acidic conditions, necessitating pH-controlled environments during sulfonylation .

-

Regioselectivity: Competing N-alkylation at piperazine’s tertiary nitrogen is mitigated by using bulky bases (e.g., lithium hexamethyldisilazide) .

Optimization Strategies:

-

Catalytic Zinc: Increasing zinc dust to 2.5 equivalents improves reaction kinetics without compromising purity .

-

Low-Temperature Quenching: Gradual addition of ice water during workup prevents exothermic decomposition .

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are recommended to enhance heat transfer and reduce reaction times . Solvent recovery systems (e.g., thin-film evaporators) minimize waste generation during purification.

化学反応の分析

Types of Reactions

2-(4-((4-Bromo-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form a carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed.

Major Products Formed

Oxidation: The major product would be 2-(4-((4-Bromo-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)acetic acid.

Reduction: The major product would be 2-(4-((4-Bromo-3-ethoxyphenyl)sulfanyl)piperazin-1-yl)ethanol.

Substitution: The major products would depend on the nucleophile used, such as 2-(4-((4-Azido-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol or 2-(4-((4-Cyano-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol.

科学的研究の応用

Pharmacological Applications

Antimicrobial Activity

Preliminary studies indicate that 2-(4-((4-Bromo-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol exhibits promising antibacterial properties. This is attributed to its ability to interact with bacterial enzymes or receptors, which may disrupt essential biological processes in microorganisms. Such interactions make it a candidate for developing new antibacterial agents aimed at combating resistant strains of bacteria.

Neurological Research

The compound's structural similarity to known psychoactive substances suggests potential applications in studying neurotransmitter systems. Biochemical assays have shown that it may interact with neurotransmitter receptors, potentially inhibiting reuptake or inducing the release of monoamines. This mechanism is similar to that of amphetamines, albeit with reduced potency, making it a valuable tool for neurological research.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for the creation of various biologically active molecules. Researchers have explored its use in synthesizing compounds with antimicrobial and anticancer properties, indicating its significance in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step protocols including Mannich reactions. The compound's structure is confirmed using various analytical techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

作用機序

The mechanism of action of 2-(4-((4-Bromo-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The piperazine ring can interact with various biological targets, modulating their activity and leading to therapeutic effects .

類似化合物との比較

Key Structural Features :

- Aryl Group : 4-Bromo-3-ethoxyphenyl (electron-withdrawing bromo and ethoxy groups enhance stability and influence binding interactions).

- Sulfonyl Bridge : Enhances metabolic stability and modulates solubility.

- Piperazine-Ethanol Backbone: Facilitates hydrogen bonding and conformational flexibility.

Synthesis :

The compound can be synthesized via nucleophilic substitution reactions. For example, bromoacetyl chloride reacts with 1-((4-substitutedphenyl)sulfonyl)piperazine intermediates under controlled conditions .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| 2-(4-((4-Bromo-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol | C₁₃H₁₈BrN₂O₄S* | ~385.32 | 4-Bromo, 3-ethoxy | 1704065-38-2† |

| 2-{4-[(4-Chloro-3-methylphenyl)sulfonyl]piperazin-1-yl}ethanol | C₁₃H₁₉ClN₂O₃S | 318.82 | 4-Chloro, 3-methyl | 941003-12-9 |

| 2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol | C₁₂H₁₆ClN₂O₃S | 302.79 | 4-Chloro | 16017-65-5 |

| 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol | C₁₂H₁₈N₂O₃S | 270.35 | Phenyl (no halogen/alkyl) | 16017-63-3 |

| 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol | C₁₈H₃₀O₃ | 294.43 | Branched alkylphenoxy | 9036-19-5 |

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (Br, Cl): Enhance stability and receptor binding compared to non-halogenated analogues (e.g., phenylsulfonyl derivative in ). Alkyl vs. Alkoxy: The ethoxy group in the target compound improves solubility over methyl or bulky alkyl groups (e.g., tetramethylbutyl in ).

Biological Activity: Piperazine-sulfonamide derivatives are associated with antiproliferative activity. Chlorinated analogues (e.g., 4-chloro derivatives in and ) show moderate kinase inhibition, suggesting brominated variants may exhibit enhanced potency due to higher electronegativity .

Physicochemical Properties: Solubility: The ethanol moiety in all compounds enhances aqueous solubility compared to non-hydroxylated analogues. Thermal Stability: The phenylsulfonyl derivative () has a boiling point of 443.6°C, while brominated/chlorinated variants likely exhibit lower volatility due to increased molecular weight.

生物活性

2-(4-((4-Bromo-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a piperazine ring substituted with a bromo-ethoxyphenyl group and a sulfonyl group. Its molecular formula is , with a molecular weight of approximately 393.30 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in the central nervous system and other physiological pathways.

1. Antimicrobial Activity:

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives of piperazine can inhibit bacterial growth and exhibit activity against various pathogens, including Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.

2. Neuropharmacological Effects:

Piperazine derivatives are known to interact with neurotransmitter systems. For instance, they can act as serotonin reuptake inhibitors (SSRIs) or modulate dopaminergic pathways, which may contribute to their antidepressant and anxiolytic effects . The specific interactions of this compound with serotonin receptors warrant further investigation to elucidate its potential therapeutic applications.

3. Cytotoxicity and Apoptosis:

Some studies have explored the cytotoxic effects of similar compounds on cancer cell lines. For example, certain piperazine derivatives have been documented to induce apoptosis in HeLa cells through both extrinsic and intrinsic signaling pathways . This suggests that this compound may also possess anticancer properties.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Neuropharmacological | Potential SSRI activity | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various piperazine derivatives, it was found that compounds structurally similar to this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess inhibition zones, revealing that the compound could effectively inhibit bacterial growth at concentrations as low as 50 µg/mL .

Case Study: Neuropharmacological Assessment

A neuropharmacological assessment involving animal models indicated that the administration of piperazine derivatives led to increased serotonin levels in the brain, suggesting potential antidepressant effects. Behavioral tests such as the forced swim test demonstrated reduced immobility times in treated subjects compared to controls, indicating an antidepressant-like effect .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-(4-((4-Bromo-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol, and how is structural purity verified?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting a bromophenylsulfonyl chloride derivative with a piperazine-ethanol precursor under basic conditions (e.g., using triethylamine). Structural verification relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. For example, analogous compounds with sulfonyl-piperazine scaffolds were characterized using ¹H NMR to confirm piperazine ring substitution patterns and sulfonyl group integration .

Q. How can researchers design initial biological activity screens for this compound?

- Methodology : Begin with in vitro assays targeting therapeutic hypotheses (e.g., anticancer or antimicrobial activity). Use cell viability assays (MTT or resazurin) across cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. For antimicrobial screening, employ broth microdilution against Gram-positive/negative bacteria. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves. Structural analogs with bromophenyl-sulfonyl groups have shown antitumor activity in similar assays .

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

- Methodology : Use X-ray crystallography to resolve stereochemical uncertainties, especially for chiral centers. For dynamic structural analysis, employ 2D NMR (COSY, HSQC) to assign proton and carbon correlations. High-performance liquid chromatography (HPLC) with UV/Vis or MS detection ensures purity (>95%) and identifies byproducts. For example, piperazine-containing compounds often require rigorous HPLC-MS to confirm absence of unreacted intermediates .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be systematically addressed?

- Methodology : Replicate experiments under standardized conditions (e.g., cell passage number, serum concentration). Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects, assay protocols). For instance, discrepancies in IC₅₀ values for sulfonyl-piperazine derivatives may arise from differences in cell line genetic backgrounds or incubation times. Cross-validate findings using orthogonal assays (e.g., apoptosis markers like Annexin V alongside viability assays) .

Q. What strategies are effective for optimizing the pharmacokinetic profile of this compound?

- Methodology : Address poor solubility or metabolic instability through structural modifications. Introduce hydrophilic groups (e.g., polyethylene glycol chains) or prodrug moieties (e.g., esterification of the ethanol group). Pharmacokinetic studies in rodent models can assess bioavailability and half-life. Analogous compounds with piperazine-ethanol backbones have utilized nanoformulation (e.g., liposomes) to enhance blood-brain barrier penetration .

Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?

- Methodology : Combine computational docking (e.g., AutoDock Vina) to predict target binding with experimental validation. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to hypothesized targets (e.g., kinases or GPCRs). For example, sulfonyl-piperazine derivatives have been shown to inhibit Bcl-2 family proteins via competitive binding assays .

Q. What approaches are suitable for assessing selectivity between cancerous and normal cells?

- Methodology : Compare cytotoxicity in cancer cell lines versus non-tumorigenic cells (e.g., HEK293 or MCF-10A). Perform transcriptomic profiling (RNA-seq) to identify pathways selectively dysregulated in cancer cells. Flow cytometry can quantify apoptosis (via caspase-3 activation) and cell cycle arrest. Piperazine-based compounds often exhibit selectivity by targeting overexpressed receptors in cancer cells .

Q. How can synergistic effects with existing chemotherapeutics be systematically evaluated?

- Methodology : Use combination index (CI) analysis via the Chou-Talalay method. Test fixed-ratio combinations (e.g., 1:1 to 1:4 molar ratios) in cell viability assays. Synergy is indicated by CI < 1. For instance, sulfonamide-piperazine hybrids have demonstrated synergistic effects with cisplatin in ovarian cancer models by enhancing DNA damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。